molecular formula C58H86N2O18 B1242111 (19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Cat. No. B1242111
M. Wt: 1099.3 g/mol
InChI Key: FNCPECYULVHYCJ-PAFCVIRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Structural Studies

Researchers have explored the synthesis and structural properties of complex molecules related to this compound. For example, Gerber and Vogel (2001) investigated the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives and total asymmetric synthesis relevant to the construction of C,C-linked trisaccharides, highlighting the compound's utility in carbohydrate chemistry and synthesis (Gerber & Vogel, 2001). Similarly, Guarna et al. (1999) described the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, providing insights into the compound's role in the development of conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Applications in Organic Chemistry

The compound's derivatives have been used in various organic chemistry applications. For instance, Hřebabecký et al. (2006) synthesized novel conformationally locked carbocyclic nucleosides derived from this compound, demonstrating its utility in nucleoside chemistry (Hřebabecký et al., 2006). Meilert et al. (2004) utilized this compound in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting its role in the synthesis of complex natural products (Meilert et al., 2004).

Biomedical and Pharmacological Research

Several studies have explored the biomedical and pharmacological aspects of derivatives of this compound. For instance, Panicker et al. (2000) investigated the unusual reversal of stereoselectivity in a boron-mediated aldol reaction, which is crucial for the enantioselective synthesis of epothilones, a class of potential cancer therapeutics (Panicker et al., 2000).

properties

Product Name

(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Molecular Formula

C58H86N2O18

Molecular Weight

1099.3 g/mol

IUPAC Name

(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H86N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-43(64)27-40(61)18-16-19-41(62)28-44(65)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40-46,48-49,51-55,57,61-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4-,8-6-,9-7+,12-10+,13-11+,17-14+,20-15+/t35?,36?,37-,40?,41?,42?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57?,58?/m1/s1

InChI Key

FNCPECYULVHYCJ-PAFCVIRNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CCCC(CC(CC(=O)OC(C(/C=C/C=C/C=C\C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CCCC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

synonyms

3874 H1
antibiotic 3874 H1

Origin of Product

United States

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